molecular formula C17H15N3OS B2842294 N-benzyl-2-quinazolin-4-ylthioacetamide CAS No. 392306-46-6

N-benzyl-2-quinazolin-4-ylthioacetamide

Numéro de catalogue: B2842294
Numéro CAS: 392306-46-6
Poids moléculaire: 309.39
Clé InChI: AHNNKWXUZVXIBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-benzyl-2-quinazolin-4-ylthioacetamide” is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have drawn significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

Quinazolinone derivatives are synthesized through a three-step method and structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl halides and allyl halides has been described .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is elucidated by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point . The molecular docking results also confirmed biological activity .


Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions. For instance, a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are determined by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point .

Applications De Recherche Scientifique

Antitumor Activity

A significant body of research has focused on the antitumor properties of N-benzyl-2-quinazolin-4-ylthioacetamide derivatives. For example, a study by Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones that demonstrated broad-spectrum antitumor activity. These compounds showed higher potency against various cancer cell lines, including CNS, renal, and breast cancer, compared to the positive control, 5-FU. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting a mechanism of action through inhibition of essential cancer cell growth pathways (Al-Suwaidan et al., 2016).

Antiviral Activities

The antiviral capabilities of quinazolinone derivatives extend to combating respiratory and biodefense viruses. A notable study by P. Selvam et al. (2007) involved the microwave-assisted synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, which were evaluated for their antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). Some compounds exhibited potent antiviral activities, highlighting the potential of this compound derivatives as antiviral agents (Selvam et al., 2007).

VEGFR-2 Inhibitors and Apoptosis Inducers

Research by M. Ghorab et al. (2017) synthesized novel benzo[g]quinazolin compounds bearing benzenesulfonamide moiety, evaluated for their inhibitory activity towards VEGFR-2, a critical target in cancer therapy. These compounds displayed significant cytotoxic activity against MCF-7 breast cancer cell lines and induced apoptosis, as evidenced by increased levels of caspase-3 and alterations in the Bax/Bcl2 ratio. The findings suggest these derivatives as promising candidates for cancer therapy, particularly for targeting VEGFR-2 (Ghorab et al., 2017).

Orientations Futures

The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives . These compounds with further modification can be considered as potent antiproliferative agents .

Propriétés

IUPAC Name

N-benzyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNKWXUZVXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.